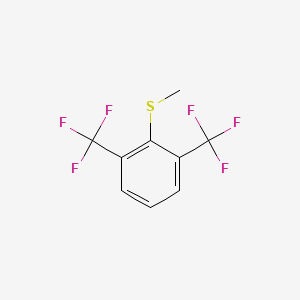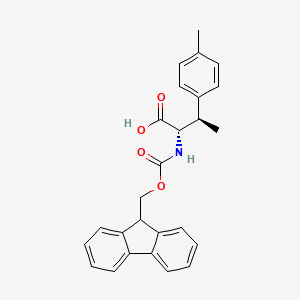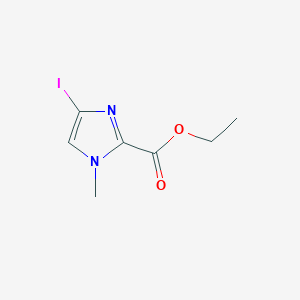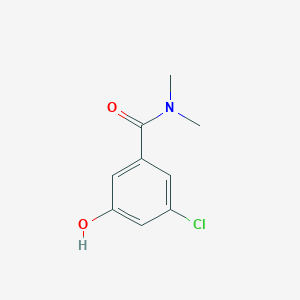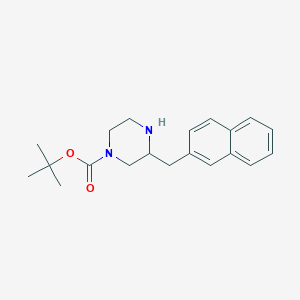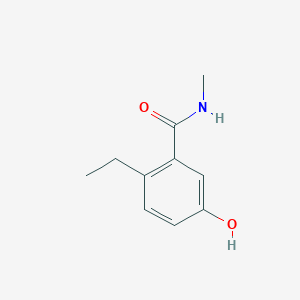
2-Ethyl-5-hydroxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-hydroxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields such as medicine, agriculture, and industry. The compound’s structure consists of a benzene ring substituted with an ethyl group, a hydroxyl group, and an N-methylamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-hydroxy-N-methylbenzamide can be achieved through several synthetic routes. One common method involves the acylation of 2-ethyl-5-hydroxybenzoic acid with N-methylamine. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-5-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-ethyl-5-hydroxybenzoic acid or 2-ethyl-5-hydroxybenzophenone.
Reduction: Formation of 2-ethyl-5-hydroxy-N-methylbenzylamine.
Substitution: Formation of halogenated derivatives such as 2-ethyl-5-hydroxy-4-bromobenzamide.
Applications De Recherche Scientifique
2-Ethyl-5-hydroxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethyl-5-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. These interactions can modulate cellular processes and contribute to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-5-hydroxybenzamide: Lacks the N-methyl group, which may affect its biological activity and chemical reactivity.
2-Methyl-5-hydroxy-N-ethylbenzamide: Has a different alkyl group on the amide nitrogen, which can influence its properties.
5-Hydroxy-N-methylbenzamide: Lacks the ethyl group, which may alter its solubility and interaction with biological targets.
Uniqueness
2-Ethyl-5-hydroxy-N-methylbenzamide is unique due to its specific substitution pattern on the benzene ring. The presence of both the ethyl and N-methylamide groups can enhance its lipophilicity and ability to interact with hydrophobic regions of biological molecules. This unique structure may contribute to its distinct biological and chemical properties compared to similar compounds.
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
2-ethyl-5-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-3-7-4-5-8(12)6-9(7)10(13)11-2/h4-6,12H,3H2,1-2H3,(H,11,13) |
Clé InChI |
LGYXQKJFVHKATI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)O)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




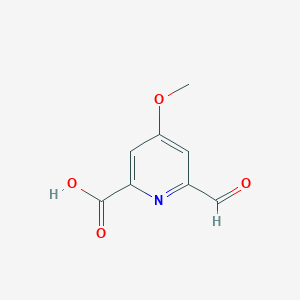


![2-(Benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B14850159.png)

